molecular formula C12H17F3N4 B3002076 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine CAS No. 1049605-52-8

2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine

Cat. No. B3002076
CAS RN: 1049605-52-8
M. Wt: 274.291
InChI Key: RGRQJSPXZNQDSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation. For instance, the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde is described, which shares a similar piperazine moiety to our compound of interest . The synthesis process is confirmed by various spectroscopic methods such as 1H NMR, 19F NMR, and ESI-MS, which are standard techniques for verifying the structure of synthesized compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine can be analyzed using NMR and mass spectrometry. These techniques provide detailed information about the molecular framework and the distribution of atoms within the compound . The presence of a trifluoromethyl group and a piperazine ring suggests that the compound would exhibit certain electronic and steric properties that could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving compounds with piperazine rings and trifluoromethyl groups can be complex. For example, the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine bases in various solvents leads to a final product via an intermediate . This suggests that the compound of interest may also undergo multi-step reactions, potentially involving addition-elimination mechanisms. The reactivity is influenced by the nature of the solvent and the type of amine involved in the reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine can be inferred from related studies. The kinetics and isotope effects of reactions involving similar structures indicate that the solvent and temperature can significantly affect the reaction rates and mechanisms . The presence of a trifluoromethyl group is likely to impart unique electronic properties to the compound, affecting its polarity, acidity, and potential interactions with biological receptors, as evidenced by the receptor binding assay of a related compound .

Scientific Research Applications

Synthesis and Evaluation for Anticancer Activity

A study conducted by Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, including compounds structurally related to 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine. These derivatives were evaluated for their anticancer activity, showing promising results against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar et al., 2013).

Catalysis in Acylation Chemistry

Mennenga et al. (2015) investigated the synthesis and polymerization of compounds including 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate, which is structurally similar to the compound . This research highlighted the compound's efficacy as a catalyst in acylation chemistry, demonstrating self-activation by neighboring group effects (Mennenga et al., 2015).

Structural Diversity in Metal Complexes

Purkait et al. (2017) synthesized a series of group 12 metal complexes using a ligand similar to 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine. This study demonstrated rare participation of terminal piperazine nitrogen in coordination, leading to structurally diverse metal complexes with potential applications in materials science and coordination chemistry (Purkait et al., 2017).

Antibacterial Properties

Research by AL-Duhaidahawi et al. (2020) involved the synthesis of novel compounds derived from nalidixic acid, including those structurally related to the compound . These compounds displayed significant antibacterial activities, offering potential applications in developing new antibacterial agents (AL-Duhaidahawi et al., 2020).

Exploration of Novel Schiff Base Ligands

Studies by Ghosh et al. (2006) and Chattopadhyay et al. (2010) investigated the synthesis and properties of Schiff base ligands structurally akin to 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine. These ligands exhibited interesting coordination behavior and luminescent properties when forming complexes with transition metals, suggesting applications in the field of luminescent materials and coordination chemistry (Ghosh et al., 2006); (Chattopadhyay et al., 2010).

Safety and Hazards

The compound is labeled as an irritant . Detailed safety information should be available in the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4/c13-12(14,15)10-1-2-11(17-9-10)19-7-5-18(4-3-16)6-8-19/h1-2,9H,3-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRQJSPXZNQDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine

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